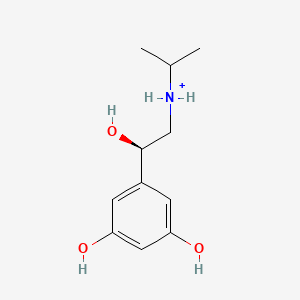

(R)-orciprenaline(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18NO3+ |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m0/s1 |

InChI Key |

LMOINURANNBYCM-NSHDSACASA-O |

SMILES |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

Isomeric SMILES |

CC(C)[NH2+]C[C@@H](C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Stereochemical Aspects of R Orciprenaline 1+

Chirality and Stereoisomeric Forms of Orciprenaline

Orciprenaline is a chiral molecule, meaning it is not superimposable on its mirror image. researchgate.net This property arises from the presence of a stereogenic center, specifically a carbon atom bonded to four different groups: a hydroxyl group, a hydrogen atom, a substituted benzene (B151609) ring, and an isopropylaminoethyl group. gyanvihar.org Due to this chiral center, orciprenaline exists as a pair of enantiomers, which are stereoisomers that are mirror images of each other. researchgate.netnih.gov

These two enantiomers are designated as (R)-orciprenaline and (S)-orciprenaline, based on the spatial arrangement of the atoms around the chiral carbon. nih.gov While enantiomers share the same chemical formula and connectivity, their three-dimensional structures are distinct. academicstrive.com Orciprenaline is often synthesized and administered as a racemic mixture, which is an equimolar mixture of both the (R)- and (S)-enantiomers. academicstrive.comwikipedia.org

The different spatial configurations of the enantiomers mean they can interact differently with other chiral molecules, such as the receptors and enzymes found in the human body. researchgate.netacademicstrive.com For β2-agonists like orciprenaline, it is generally the (R)-enantiomer that exhibits higher bronchodilatory activity. researchgate.net

Table 1: Properties of Orciprenaline Stereoisomers

| Property | (R)-Orciprenaline | (S)-Orciprenaline |

| Chemical Name | 5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol nih.gov | 5-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |

| Chirality | (R)-configuration at the stereocenter nih.gov | (S)-configuration at the stereocenter |

| Relationship | Enantiomer (non-superimposable mirror image) of (S)-orciprenaline nih.gov | Enantiomer (non-superimposable mirror image) of (R)-orciprenaline |

| Biological Activity | Generally considered the more active enantiomer for bronchodilation in β2-agonists researchgate.net | Generally considered the less active enantiomer gyanvihar.org |

Enantiomeric Purity and its Chemical Implications in Drug Development

Enantiomeric purity, or the measure of how much of one enantiomer is present compared to the other, is a critical factor in the development of pharmaceutical drugs. libretexts.orgnih.gov Since the biological systems in the human body are inherently chiral, the two enantiomers of a drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. gyanvihar.org

The administration of a single, therapeutically active enantiomer, a practice known as "chiral switching," can lead to an improved therapeutic profile. researchgate.net This approach may enhance the drug's bioactivity and reduce the incidence of adverse effects by eliminating the inactive or potentially harmful enantiomer. researchgate.net Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have increasingly emphasized the need for chiral purity, driving the pharmaceutical industry to develop enantiomerically pure products. academicstrive.com

In the case of orciprenaline, which has been used as a racemic mixture, the development of a single-enantiomer formulation would be based on these principles. gyanvihar.orgacademicstrive.com Isolating the more potent (R)-enantiomer would aim to provide the therapeutic benefits more efficiently, potentially allowing for a refined pharmacological profile. The process of separating these enantiomers, known as enantioseparation, can be achieved through various chromatographic techniques. gyanvihar.orgacademicstrive.com

Table 2: Implications of Enantiomeric Purity in Drug Development

| Implication | Description | Relevance to Orciprenaline |

| Improved Efficacy | A pure enantiomer can provide a more potent and targeted therapeutic effect. researchgate.net | The (R)-enantiomer is expected to have higher bronchodilatory activity than the racemic mixture. researchgate.net |

| Reduced Metabolic Load | The body only needs to metabolize the active compound, not the additional, less active isomer. researchgate.net | Eliminating the (S)-enantiomer simplifies the body's metabolic processing. |

| Potential for Fewer Side Effects | Adverse effects may be associated with the less active enantiomer; its removal can improve the drug's profile. gyanvihar.org | Isolating (R)-orciprenaline could minimize any effects attributed to the (S)-form. |

| Regulatory Preference | Global regulatory agencies encourage the development of single-enantiomer drugs for improved safety and efficacy. academicstrive.com | Development of (R)-orciprenaline aligns with modern pharmaceutical standards. |

Stereoselective Chemical Interactions of the (R)-Enantiomer

The pharmacological effects of orciprenaline are a result of its interaction with β2-adrenergic receptors. wikipedia.orgdrugbank.com These receptors are proteins with a specific three-dimensional, chiral structure. researchgate.net The difference in therapeutic activity between the (R)- and (S)-enantiomers of orciprenaline stems from stereoselective interactions with this receptor; the two isomers fit differently into the receptor's binding site. researchgate.net

(R)-orciprenaline, being the more active enantiomer, is thought to achieve a more optimal binding orientation within the β2-adrenergic receptor. researchgate.net This superior fit leads to a more effective activation of the receptor. The binding of a β2-agonist like orciprenaline stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgdrugbank.com The resulting increase in intracellular cAMP levels is associated with the relaxation of bronchial smooth muscle. wikipedia.org

The stereoselectivity of this interaction is determined by the precise positioning of the enantiomer's functional groups within the receptor's binding pocket. Key interactions for β2-agonists involve hydrogen bonding and other non-covalent forces with specific amino acid residues in the transmembrane helices of the receptor. researchgate.net The specific spatial arrangement of the hydroxyl and isopropylamino groups on the chiral carbon of (R)-orciprenaline allows it to engage with these residues more effectively than its (S)-counterpart, resulting in a stronger and more efficacious signal transduction.

Table 3: Key Stereoselective Interactions of (R)-Orciprenaline

| Interacting Group of (R)-Orciprenaline | Receptor Component | Type of Interaction | Consequence |

| Hydroxyl group on the chiral carbon | Amino acid residues in the receptor binding site (e.g., Serine) researchgate.net | Hydrogen Bonding | Anchors the molecule in an optimal orientation for activation. |

| Isopropylamino group | Amino acid residues (e.g., Aspartic acid) in the receptor's transmembrane helix 3 researchgate.net | Ionic/Hydrogen Bonding | Crucial for agonist binding and receptor activation. |

| 1,3-diol on the benzene ring | Amino acid residues in transmembrane helices 4 and 5 researchgate.net | Hydrogen Bonding | Contributes to binding affinity and selectivity. |

| Overall 3D Structure | Chiral binding pocket of the β2-adrenergic receptor | van der Waals forces, Hydrophobic interactions | The (R)-configuration provides a better complementary fit, leading to higher binding affinity and efficacy compared to the (S)-enantiomer. |

Synthetic Methodologies for R Orciprenaline 1+ and Its Analogues

General Synthetic Routes to Orciprenaline Racemates

The production of racemic orciprenaline serves as a common starting point for subsequent chiral resolution. wikipedia.org Chemical reactions that create a chiral center without the influence of a chiral catalyst or reagent will invariably produce an equal mixture of both enantiomers, known as a racemate. wikipedia.org General synthetic strategies for β-arylethanolamines, such as orciprenaline, typically begin with a corresponding acetophenone (B1666503) derivative. ic.ac.uknih.gov

A common pathway to racemic orciprenaline involves a multi-step sequence starting from 3,5-dihydroxyacetophenone. The synthesis generally proceeds through the following key steps:

α-Bromination: The acetophenone is first brominated at the alpha-position to form 2-bromo-1-(3,5-dihydroxyphenyl)ethan-1-one. This step introduces a reactive leaving group adjacent to the carbonyl.

Amination: The resulting α-bromo ketone is then subjected to nucleophilic substitution with isopropylamine. This reaction attaches the N-isopropyl group to the α-carbon, forming the α-aminoketone intermediate, 2-(isopropylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one.

Ketone Reduction: The final step is the reduction of the carbonyl group to a secondary alcohol. This is typically achieved using a reducing agent such as sodium borohydride. Since the reduction occurs on a prochiral ketone in an achiral environment, it produces the hydroxyl group with no stereoselectivity, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers, yielding racemic (±)-orciprenaline.

This approach is advantageous as it utilizes readily available starting materials and straightforward reactions, making it an economically viable method for producing the racemic mixture required for resolution processes. ic.ac.uk

Enantioselective Synthesis Strategies for (R)-Orciprenaline(1+) Precursors

To avoid the inherent 50% loss of material associated with resolving a racemate, enantioselective synthesis methods are employed to create the desired stereocenter with a specific configuration from the outset.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. nih.gov For the synthesis of (R)-orciprenaline, the key step is the asymmetric reduction of a prochiral ketone precursor, such as 2-(isopropylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one (often with protecting groups on the phenol (B47542) and amine functionalities).

This transformation is typically achieved using a combination of a stoichiometric reducing agent (e.g., borane (B79455) or lithium aluminum hydride) and a catalytic amount of a chiral molecule that complexes with the reducing agent. ic.ac.uk Chiral catalysts like oxazaborolidines, pioneered by Corey, or transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium complexes) are effective for this purpose. ic.ac.ukmdpi.com The chiral catalyst creates a diastereomeric transition state that is lower in energy for the formation of one enantiomer over the other. This leads to the desired (R)-alcohol with high enantiomeric excess, directly providing the precursor for (R)-orciprenaline. This method is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely used for the asymmetric synthesis of various functional groups. nih.gov

In a potential synthesis of an (R)-orciprenaline precursor, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be attached to a precursor molecule. wikipedia.org For instance, a carboxylic acid precursor could be converted to an amide using a chiral amine like (1S,2S)-pseudoephedrine. The α-proton of this amide can then be selectively removed by a base to form a chiral enolate. wikipedia.org The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to add from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. nih.gov Following the stereoselective transformation, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product which can then be converted to (R)-orciprenaline.

Chiral Resolution Techniques for Orciprenaline Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This approach is frequently used in pharmaceutical production and relies on the principle that enantiomers behave differently only in a chiral environment. libretexts.org

This classical resolution technique involves converting the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or chromatography. wikipedia.orgresearchgate.net

For orciprenaline, this can be achieved in two primary ways:

Diastereomeric Salt Formation: As orciprenaline is a basic compound (due to its amine group), it can react with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts, [(R)-orciprenaline·(L)-acid] and [(S)-orciprenaline·(L)-acid]. libretexts.org Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the pure (R)- or (S)-orciprenaline. libretexts.org

Covalent Derivatization: The enantiomers of orciprenaline can be reacted with a chiral derivatizing reagent (CDR) to form covalent diastereomers. gyanvihar.org These diastereomers can then be separated using standard achiral chromatography (e.g., on a C18 column), as they possess distinct physical properties. researchgate.nettandfonline.com For example, orciprenaline has been successfully derivatized using reagents prepared from 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and an L-amino acid like L-phenylalanine. gyanvihar.org The resulting diastereomers were separated by reversed-phase HPLC, achieving excellent resolution. gyanvihar.orgtandfonline.com After separation, the chiral tag is chemically cleaved to release the pure enantiomer.

| Chiral Derivatizing Reagent Auxiliary | Separation Factor (α) | Resolution (Rs) | Chromatographic Conditions |

|---|---|---|---|

| L-Phenylalanine | 1.12 | 11.76 | Reversed-phase C18 column; Gradient elution with Acetonitrile/aq. TFA gyanvihar.org |

| (S)-1-Phenylethylamine | 1.15 | 8.84 | Reversed-phase C18 column; Gradient elution with Acetonitrile/aq. TFA tandfonline.com |

| (S)-1-Cyclohexylethylamine | 1.14 | 8.12 | Reversed-phase C18 column; Gradient elution with Acetonitrile/aq. TFA tandfonline.com |

Direct resolution methods avoid the need for derivatization by using a chiral environment within the chromatographic system itself to differentiate between the enantiomers. academicstrive.comdss.go.th This is achieved through the transient formation of low-energy diastereomeric complexes between the solute enantiomers and a chiral selector. eijppr.com

The primary techniques for direct resolution of orciprenaline include:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a powerful and widely used method where the stationary phase of the HPLC column is itself chiral. phenomenex.com Enantiomers interact differently with the CSP, leading to different retention times and thus separation. eijppr.com For orciprenaline, cyclodextrin-based CSPs, such as sulfobutyl ether β-cyclodextrin (SBECD) and methyl-β-cyclodextrin, have been successfully employed. gyanvihar.org The chiral recognition mechanism involves the formation of transient inclusion complexes between the orciprenaline enantiomers and the chiral cavity of the cyclodextrin (B1172386). nih.gov

Chiral Mobile Phase Additives (CMPA): In this technique, a chiral selector is added directly to the mobile phase. academicstrive.com The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column. The enantiomer that forms the more stable complex with the selector is retained longer. academicstrive.com (S)-glutamic acid has been reported as a chiral mobile phase additive for the enantiomeric separation of orciprenaline. academicstrive.com

Thin-Layer Chromatography (TLC): Direct chiral separation can also be achieved using TLC by incorporating a chiral selector either by impregnating the silica (B1680970) plate or by adding it to the mobile phase. academicstrive.comdss.go.th This method offers a simple and rapid way to screen for enantiomeric purity. dss.go.th

| Technique | Chiral Selector | Role of Selector | Reference |

|---|---|---|---|

| HPLC | Sulfobutyl ether β-cyclodextrin (SBECD) | Chiral Stationary Phase (CSP) | gyanvihar.org |

| HPLC | Methyl-β-cyclodextrin (met-β-CD) | Chiral Stationary Phase (CSP) | gyanvihar.org |

| TLC / HPLC | (S)-Glutamic acid | Chiral Inducing Reagent (CIR) / Chiral Mobile Phase Additive (CMPA) | academicstrive.comgyanvihar.org |

Advanced Analytical and Characterization Techniques for R Orciprenaline 1+ Stereoisomers

Chiral Chromatographic Techniques for Enantioseparation

Chromatography is a powerful and widely used technique for resolving enantiomers. phenomenex.comcsfarmacie.cz For orciprenaline, both direct and indirect chiral separation methods have been successfully employed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). gyanvihar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation via HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.goveijppr.com This approach avoids the need for sample derivatization. Polysaccharide- and cyclodextrin-based CSPs have proven effective for the resolution of orciprenaline and other β-adrenergic agonists. gyanvihar.orgnih.gov Specifically, various modified β-cyclodextrins have been utilized as chiral selectors for the direct HPLC separation of orciprenaline enantiomers. gyanvihar.org

These CSPs create a chiral environment where transient diastereomeric complexes are formed between the stationary phase and the individual enantiomers. eijppr.com The stability of these complexes differs for the (R) and (S) forms, resulting in their chromatographic separation.

Table 1: Examples of Chiral Stationary Phases for Direct HPLC Enantioseparation of Orciprenaline

| Chiral Stationary Phase (CSP) | Mobile Phase Components | Detection | Reference |

|---|---|---|---|

| Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | Not specified | Not specified | gyanvihar.org |

| Methyl-β-cyclodextrin (met-β-CD) | Not specified | Not specified | gyanvihar.org |

| Sulfated-β-cyclodextrin (S-β-CD) | Not specified | Not specified | gyanvihar.orgresearchgate.net |

This table is interactive. Click on headers to sort.

Indirect HPLC Methods using Chiral Derivatizing Reagents

Indirect HPLC methods offer an alternative to CSPs. This technique involves reacting the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. gyanvihar.orgwikipedia.org Since diastereomers have different physical properties, they can be separated on a standard, non-chiral stationary phase, such as a C18 column. gyanvihar.orgstackexchange.com

For orciprenaline, a successful indirect method has been developed using a CDR synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and a chirally pure L-amino acid, L-Phenylalanine. gyanvihar.org This reaction converts (R)- and (S)-orciprenaline into their corresponding diastereomers. The resulting products are then separated using reversed-phase HPLC. gyanvihar.org This method has demonstrated excellent resolution between the diastereomeric peaks. gyanvihar.org

The derivatization and separation conditions are optimized to ensure complete reaction and achieve the best possible chromatographic resolution. gyanvihar.org Microwave irradiation has been shown to significantly reduce the derivatization time compared to conventional heating. gyanvihar.orgresearchgate.net

Table 2: Indirect HPLC Method for Orciprenaline Enantioseparation

| Parameter | Condition / Value |

|---|---|

| Chiral Derivatizing Reagent (CDR) | FDNP-L-Phe (from DFDNB and L-Phenylalanine) |

| Derivatization Conditions | Microwave irradiation (45 s at 80% of 800W) or Stirring (50 min at 45 °C) |

| Stationary Phase | C18 column (achiral) |

| Mobile Phase | Acetonitrile and aqueous trifluoroacetic acid (TFA) with gradient elution |

| Detection Wavelength | 340 nm |

This table summarizes the conditions reported in a study by Nagar et al. gyanvihar.org

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and rapid method for chiral separations. oup.comresearchgate.net For orciprenaline, enantiomeric resolution has been achieved by incorporating a chiral selector into either the mobile phase or the stationary phase. gyanvihar.orgoup.com

One direct approach involves the use of L-Glutamic acid as a chiral inducing reagent (CIR) in the mobile phase. gyanvihar.org Another strategy employs a chiral additive in the stationary phase. For instance, bovine serum albumin (BSA) has been used as a chiral additive in the silica (B1680970) gel stationary phase for the successful resolution of several racemic β-adrenolytics. oup.comresearchgate.net The presence of the chiral additive is essential for separation, as no resolution occurs on plates without it. oup.com Molecularly imprinted polymers (MIPs) have also been developed as chiral stationary phases for the TLC-based determination of adrenergic drug enantiomers. nih.gov

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques are invaluable for confirming the stereochemistry of chiral molecules like (R)-orciprenaline(1+). Methods such as Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide detailed information about the three-dimensional structure of molecules.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. upc.eduwikipedia.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy an excellent tool for distinguishing between enantiomers and determining enantiomeric purity. wikipedia.orgnih.gov

The CD spectrum of (R)-orciprenaline(1+) would be a mirror image of the spectrum for (S)-orciprenaline(1+). By measuring the CD signal, one can identify the specific enantiomer present and quantify its purity. CD detectors can also be coupled with HPLC systems (HPLC-CD) to provide chiral-specific detection for eluting compounds, even after separation on an achiral column. nih.govnih.gov This approach combines the separating power of chromatography with the stereochemical specificity of CD spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Characterization

While enantiomers have identical Nuclear Magnetic Resonance (NMR) spectra in an achiral solvent, NMR spectroscopy becomes a powerful tool for stereochemical analysis when enantiomers are converted into diastereomers. wikipedia.orgnih.gov This is the same principle used in the indirect HPLC method (Section 4.1.2).

After derivatizing the orciprenaline enantiomers with a chiral derivatizing agent (CDA), the resulting diastereomers will exhibit distinct NMR spectra. gyanvihar.orgnih.gov Protons in the vicinity of the newly formed diastereomeric centers will have different chemical environments and, therefore, different chemical shifts in the ¹H NMR spectrum. wikipedia.org The characterization of the DFDNB-based chiral derivatizing reagent and the resulting orciprenaline diastereomers has been confirmed using ¹H NMR. gyanvihar.orgresearchgate.net By analyzing the differences in the NMR spectra of the diastereomeric products, one can confirm the structure and assess the enantiomeric composition of the original sample.

UV-Visible and Fluorescence Spectroscopy in Chiral Environments

UV-Visible and fluorescence spectroscopy are powerful tools for the analysis of chiral molecules like (R)-orciprenaline(1+), particularly when conducted within a chiral environment. These techniques exploit the differential interaction of enantiomers with chiral selectors or through the formation of diastereomers, which can lead to distinguishable spectroscopic signals.

Indirect Chiral Analysis via Derivatization

A primary strategy for analyzing orciprenaline enantiomers using UV-Visible spectroscopy is the indirect approach, which involves chemical derivatization. gyanvihar.orgnih.gov In this method, the enantiomers of orciprenaline are reacted with a chiral derivatizing reagent (CDR) to form diastereomers. gyanvihar.org These newly formed diastereomers possess distinct physicochemical properties and, crucially, can be separated using standard achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a C18 column. gyanvihar.org

One documented method involves synthesizing diastereomers of orciprenaline using a CDR derived from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and an L-amino acid, L-Phenylalanine. gyanvihar.org The chromophoric nitro groups within the DFDNB moiety enhance the molar absorptivity of the resulting diastereomers, making them readily detectable by a UV detector. gyanvihar.org For this specific derivative, detection is typically carried out at a wavelength of 340 nm. gyanvihar.org The process allows for the quantification and determination of the optical purity of the drug substance. gyanvihar.org

The table below summarizes the parameters for an HPLC-UV method for the separation of orciprenaline diastereomers.

| Parameter | Condition |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Separation Principle | Indirect method via diastereomer formation |

| Chiral Derivatizing Reagent | FDNP-L-Phe (derived from DFDNB and L-Phenylalanine) |

| Column | C18 (Reversed Phase) |

| Mobile Phase | Acetonitrile and aqueous trifluoroacetic acid (TFA) |

| Detection Wavelength | 340 nm |

| Analyzed Compounds | Diastereomers of (R)- and (S)-Orciprenaline |

Chiral Recognition Using Selectors

Another approach involves the use of chiral selectors, such as cyclodextrins, which create a chiral environment directly in the analytical system. While enantiomers have identical spectra in an achiral solvent, their inclusion complexes with a chiral host molecule can exhibit different spectroscopic properties. Techniques like capillary electrophoresis with UV detection utilize chiral selectors like methyl-β-cyclodextrin in the running buffer to achieve separation. nih.gov The differential binding or association constants between each enantiomer and the cyclodextrin (B1172386) lead to different migration times, allowing for their separation and subsequent detection by UV absorbance. nih.gov The association constants for orciprenaline enantiomers with methyl-β-cyclodextrin have been determined to be 110 M⁻¹ and 160 M⁻¹, respectively. nih.gov

Fluorescence spectroscopy can also be employed, often after derivatization with a fluorescent tag. nih.govresearchgate.net Similar to UV-Vis spectroscopy, the presence of a chiral selector can modulate the fluorescence emission of the enantiomers differently, allowing for their discrimination. The high sensitivity of fluorescence detection makes it suitable for analyzing samples with low concentrations of the enantiomers. nih.govresearchgate.net

Mass Spectrometry (MS) Coupled Techniques in Stereoisomer Analysis

Mass spectrometry (MS) is an indispensable tool for structural elucidation and quantification, but it is inherently "chiral-blind" because enantiomers have the same mass-to-charge ratio (m/z) and typically produce identical mass spectra. polyu.edu.hk Therefore, to analyze the stereoisomers of (R)-orciprenaline(1+), MS must be coupled with a chiral separation technique or a method that induces a mass-distinguishable difference between the enantiomers.

Chromatography-MS Coupling

The most common approach is to couple a chiral separation method, such as HPLC or gas chromatography (GC), with a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination for chiral analysis. Enantiomers are first separated on a chiral stationary phase (CSP) in an HPLC system. nih.gov As the separated enantiomers elute from the column at different times, they are introduced into the mass spectrometer for detection and quantification. This approach provides both high separation efficiency and the high selectivity and sensitivity of MS detection. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been established as a method for the analysis of β2-agonists, including orciprenaline. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is a viable option. Orciprenaline can be analyzed by GC-MS after a derivatization step to increase its volatility. researchgate.netnih.gov A method based on stable isotope dilution GC with negative ion chemical ionization MS has been developed for the quantitative determination of orciprenaline in human plasma, demonstrating the high sensitivity of this technique. nih.gov Chiral separation is achieved using a GC column coated with a chiral stationary phase.

Direct MS Methods for Chiral Differentiation

While less common, methods are being developed to distinguish enantiomers directly within the mass spectrometer. These techniques rely on creating a chiral environment inside the instrument.

Diastereomeric Complex Formation: Enantiomers can be made distinguishable to the mass spectrometer by forming non-covalent diastereomeric complexes with a chiral selector. polyu.edu.hk These complexes, often formed with metal ions, are introduced into the mass spectrometer. The differing stabilities of the diastereomeric complexes can lead to different fragmentation patterns in tandem MS (MS/MS) experiments, allowing for chiral discrimination. polyu.edu.hk

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. When enantiomers are complexed with a chiral selector or when a chiral modifier is added to the drift gas, their resulting structures can have slightly different collision cross-sections (CCS). polyu.edu.hk This difference in shape and size allows them to be separated during their transit through the ion mobility cell, enabling their differentiation prior to mass analysis. polyu.edu.hk

The following table summarizes the principles of MS-based techniques for stereoisomer analysis.

| Technique | Principle | Application Notes for Orciprenaline |

| LC-MS/MS | Separation of enantiomers on a chiral HPLC column followed by MS/MS detection. | Allows for both separation and sensitive quantification of (R)- and (S)-orciprenaline. |

| GC-MS | Separation of derivatized enantiomers on a chiral GC column followed by MS detection. | Requires derivatization to increase volatility; offers high sensitivity, especially with chemical ionization. nih.gov |

| Tandem MS (MS/MS) | Formation of diastereomeric complexes with a chiral selector, leading to different fragment ion abundances upon collision-induced dissociation (CID). | The relative stabilities of the [(R)-Orc + CS] and [(S)-Orc + CS] complexes can be probed. |

| Ion Mobility MS (IM-MS) | Separation of ions based on their drift time through a gas-filled cell; chiral selectors can induce differences in collision cross-section between enantiomers. | Could potentially differentiate orciprenaline enantiomers based on the shape of their complexes with a chiral molecule. |

Molecular Interactions and Structure Activity Relationships of R Orciprenaline 1+

Fundamental Principles of Adrenergic Receptor Binding Chemistry

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial targets for catecholamines, such as epinephrine (B1671497) and norepinephrine. wikipedia.orgmdpi.com These receptors transduce extracellular signals into intracellular responses, mediating the effects of the sympathetic nervous system. ccjm.org The binding of an agonist, like (R)-orciprenaline(1+), to a β-adrenergic receptor initiates a conformational change in the receptor protein. youtube.com This change activates an associated intracellular Gs-protein, which in turn stimulates the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgdrugbank.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various target proteins. cvpharmacology.com In bronchial smooth muscle cells, this signaling cascade results in muscle relaxation and bronchodilation. wikipedia.orgwikipedia.orgdroracle.ai

The binding of an agonist to the adrenergic receptor is a highly specific interaction governed by several key chemical principles. The core structure of most adrenergic agonists is a phenylethanolamine moiety. oup.com The interaction involves:

Ionic Bonding: The protonated amine in the ethanolamine (B43304) side chain forms an ionic bond with a conserved aspartate residue (Asp113) in the third transmembrane helix (TM3) of the receptor. nih.gov

Hydrogen Bonding: The hydroxyl groups on the aromatic ring and the β-hydroxyl group on the side chain form critical hydrogen bonds with serine residues in TM5 and asparagine residues in TM6 and TM7. nih.govnih.gov

Hydrophobic/van der Waals Interactions: The aromatic ring of the ligand engages in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine, within the receptor's binding pocket. mdpi.com

Together, these interactions stabilize the active conformation of the receptor, allowing it to couple with and activate the G-protein, thereby initiating the downstream signaling pathway. mangliklab.com

Stereochemical Influence on Ligand-Receptor Recognition

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Since receptors are themselves chiral entities made of L-amino acids, they can differentiate between the stereoisomers (enantiomers) of a chiral drug. researcher.lifenih.gov This stereoselective recognition often results in one enantiomer having significantly higher binding affinity and/or efficacy than the other. ccjm.orgnih.gov The β2-adrenergic receptor (β2-AR) exhibits a strong dependency on the stereoconfiguration of its ligands. nih.govrsc.org

For most phenylethanolamine-based adrenergic agonists, the biological activity resides predominantly in the (R)-enantiomer. ccjm.org This is because the specific three-dimensional arrangement of the functional groups in the (R)-isomer allows for an optimal multi-point interaction with the complementary residues in the receptor's binding pocket.

Specificity of (R)-Orciprenaline(1+) for β2-Adrenergic Receptors

(R)-Orciprenaline(1+) is classified as a moderately selective β2-adrenergic receptor agonist. wikipedia.orgdrugbank.com Its primary therapeutic action is to stimulate β2-receptors located on the smooth muscle of the airways, leading to bronchodilation. droracle.aiwikipedia.org It also stimulates β2-receptors in the uterus and the vasculature of skeletal muscles. wikipedia.orgdrugbank.com

The compound shows minimal to no activity at α-adrenergic receptors. wikipedia.orgdrugbank.com While it is selective for β2-receptors, this selectivity is not absolute. It can exhibit partial activity on β1-receptors, which are predominantly found in the heart. droracle.ai This can lead to cardiac side effects, a common characteristic of earlier, less selective β2-agonists. droracle.aitaylorandfrancis.com The development of newer agents has focused on increasing the selectivity for the β2-receptor to minimize these off-target effects. wikipedia.org

| Receptor Subtype | Relative Activity of Orciprenaline | Primary Location | Effect of Agonism |

|---|---|---|---|

| β2 | Moderate to High Agonist | Lungs (Bronchial Smooth Muscle), Uterus | Relaxation (Bronchodilation) |

| β1 | Low/Partial Agonist | Heart | Increased Heart Rate & Contractility |

| α | Minimal/None | Blood Vessels | Constriction |

Molecular Determinants of Stereoselectivity in Receptor Agonism

The stereoselective recognition of adrenergic agonists by the β2-AR is a complex process that relies on the precise spatial orientation of the ligand's key functional groups. The higher affinity and efficacy of the (R)-enantiomer is explained by the three-point attachment model. This model posits that three key points on the agonist molecule must interact with complementary sites in the receptor for optimal binding and activation: the protonated amine, the aromatic ring with its hydroxyl substituents, and the β-hydroxyl group.

The (R)-configuration at the chiral carbon atom positions the β-hydroxyl group in the correct orientation to form a crucial hydrogen bond with an asparagine residue (N293) in the sixth transmembrane helix (TM6) of the β2-AR. nih.govnih.gov This interaction is considered a primary determinant of stereoselective binding. nih.gov However, stereorecognition is not solely dependent on this single interaction. It involves the cooperation of several residues located on transmembrane domains 6 and 7, as well as on the extracellular loops of the receptor. nih.govrsc.org The combination of the ionic bond with Asp113, hydrogen bonds from the resorcinol (B1680541) hydroxyls to serine residues on TM5, and the specific hydrogen bond from the (R)-β-hydroxyl group to N293 on TM6 locks the agonist into the binding pocket in a manner that stabilizes the active conformation of the receptor, leading to efficient G-protein coupling and signal transduction. nih.gov The (S)-enantiomer, with its differently oriented β-hydroxyl group, cannot achieve this optimal fit and thus binds with much lower affinity.

Theoretical Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oup.com For β2-adrenergic agonists, SAR studies have identified several key structural features that govern their potency, selectivity, and duration of action. The basic scaffold for these agonists is a phenylethanolamine structure, with modifications to the aromatic ring and the amine substituent dictating the specific pharmacological profile. oup.comwikipedia.org

Resorcinol Ring and β-Hydroxyl Group Contributions to Activity

The aromatic ring and the β-hydroxyl group of (R)-Orciprenaline(1+) are indispensable for its agonist activity.

Resorcinol Ring: Orciprenaline possesses a resorcinol ring (hydroxyl groups at positions 3 and 5) instead of the catechol ring (hydroxyls at positions 3 and 4) found in endogenous catecholamines like epinephrine and isoprenaline. biolife-publisher.it This structural modification has a profound impact: it makes the compound resistant to metabolic degradation by the enzyme catechol-O-methyltransferase (COMT). taylorandfrancis.com This resistance is a key factor in orciprenaline having a longer duration of action compared to isoprenaline. taylorandfrancis.com While the resorcinol moiety is crucial for activity, compounds with this structure are generally less potent than their catechol counterparts. nih.govnih.gov The hydroxyl groups at positions 3 and 5 are still able to form the necessary hydrogen bonds with serine residues on TM5 of the β2-receptor, which is essential for anchoring the ligand and activating the receptor. nih.gov

β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethanolamine side chain is critical for direct agonist activity. wikipedia.org Its presence in the (R)-configuration is essential for high-affinity binding and receptor activation. ccjm.org This group forms a key hydrogen bond with the side chain of Asn293 in TM6, an interaction that helps stabilize the active receptor state. nih.govnih.gov The absence of this hydroxyl group, as seen in a compound like dobutamine (B195870) (at the β1 receptor), significantly reduces the number of potential hydrogen bonds and leads to lower efficacy, classifying such a ligand as a partial agonist. nih.gov

| Functional Group | Position | Contribution to Activity | Key Interaction |

|---|---|---|---|

| Resorcinol Ring | Aromatic Core (3,5-OH) | Essential for receptor binding; Confers COMT resistance, leading to longer duration of action. | Hydrogen bonding with Serine residues on TM5. |

| β-Hydroxyl Group | Side Chain | Crucial for high-affinity binding and agonist efficacy; Stereospecificity determinant. | Hydrogen bonding with Asparagine residue (N293) on TM6. |

| Isopropyl Group | Amine Substituent | Confers β-receptor selectivity over α-receptors. | Hydrophobic pocket interaction. |

| Protonated Amine | Side Chain | Primary anchor point for the ligand in the receptor. | Ionic bond with Aspartate residue (D113) on TM3. |

Substituent Effects on Adrenergic Receptor Affinity and Selectivity

The substituent on the nitrogen atom of the ethanolamine side chain is a major determinant of a ligand's affinity and its selectivity between α- and β-adrenergic receptors, as well as among β-receptor subtypes. wikipedia.org

A general SAR principle for this class of compounds is that increasing the steric bulk of the N-substituent enhances activity at β-receptors while decreasing it at α-receptors. wikipedia.org

Norepinephrine , with a primary amine (R=H), is a potent α-agonist but is less potent at β-receptors.

Epinephrine , with a small N-methyl group (R=CH₃), has potent activity at both α- and β-receptors.

Isoprenaline , with an N-isopropyl group (R=CH(CH₃)₂), is a potent, non-selective β-agonist with very little α-activity.

Orciprenaline shares the N-isopropyl group with isoprenaline, which contributes to its strong β-receptor activity and lack of α-receptor effects. nih.gov Further increasing the size of the N-substituent, for example to a tert-butyl group as seen in salbutamol (B1663637), generally increases selectivity for the β2-receptor subtype over the β1-subtype. biolife-publisher.it While orciprenaline is considered β2-selective, its N-isopropyl group does not confer the same degree of β2-selectivity as the larger groups found in more modern β2-agonists. droracle.ai

Computational and Spectroscopic Investigations of R Orciprenaline 1+

Molecular Modeling of (R)-Orciprenaline(1+) and Receptor Complexes

Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules. For (R)-Orciprenaline(1+), these methods are pivotal in elucidating how it binds to its primary target, the β2-adrenergic receptor (β2-AR), a G protein-coupled receptor (GPCR). nih.govnih.gov

Although specific docking studies exclusively for the (R)-enantiomer of orciprenaline are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on similar β2-agonists like isoprenaline and fenoterol. nih.govplos.org These simulations are performed using homology models of the β2-AR, often built from crystal structures of related receptors like rhodopsin or the β2-AR itself co-crystallized with an antagonist. nih.govacs.org

Docking simulations predict the preferred orientation of (R)-Orciprenaline(1+) within the receptor's binding pocket. The key interactions stabilizing the ligand-receptor complex are typically:

Hydrogen Bonding: The hydroxyl groups on the resorcinol (B1680541) ring and the ethanolamine (B43304) side chain of (R)-Orciprenaline(1+) are crucial for forming hydrogen bonds. For β2-agonists, conserved serine residues in transmembrane helix 5 (TM5) and an aspartate residue in TM3 are key hydrogen bonding partners.

Electrostatic Interactions: The protonated amine in the side chain of (R)-Orciprenaline(1+) forms a critical ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp113 in the human β2-AR) in TM3.

| Interaction Type | (R)-Orciprenaline(1+) Moiety | Potential Receptor Residues (β2-AR) |

| Ionic Bond | Protonated Isopropylamine | Aspartic Acid (e.g., Asp113) |

| Hydrogen Bond | Ethanolamine Hydroxyl | Serine (e.g., Ser204, Ser207) |

| Hydrogen Bond | Resorcinol Hydroxyls | Asparagine, Serine |

| Van der Waals | Resorcinol Ring | Phenylalanine, Tryptophan |

| Van der Waals | Isopropyl Group | Valine, Leucine |

This table presents a generalized binding mode for a β2-agonist like (R)-Orciprenaline(1+) based on established receptor interaction models.

(R)-Orciprenaline(1+) is a flexible molecule due to the rotatable bonds in its ethanolamine side chain. Conformational analysis aims to identify the low-energy shapes or conformers the molecule can adopt. Studies on related phenylethanolamines suggest that an extended conformation of the aminoethyl side chain is often required for optimal binding to adrenergic receptors. nih.gov

Computational methods can calculate the potential energy surface of the molecule, revealing the relative energies of different conformers. The bioactive conformation, the specific shape the molecule adopts when bound to the receptor, is typically a low-energy conformer. Molecular modeling studies, such as those involving the complexation of orciprenaline with cyclodextrins, have shown that the side chain of the drug is encapsulated within the host cavity, indicating its importance in molecular interactions. researchgate.net This flexibility is crucial for allowing the molecule to adapt to the specific geometry of the receptor's binding site.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper insight into the electronic structure and properties of (R)-Orciprenaline(1+). These methods can be broadly categorized into semi-empirical and ab initio/DFT methods.

Parametric Method 3 (PM3) is a semi-empirical quantum mechanical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orguni-muenchen.de It simplifies the complex equations of quantum mechanics by using parameters derived from experimental data, making it computationally efficient for larger molecules and molecular complexes. wikipedia.orgacs.org

The PM3 method has been successfully applied to study the inclusion complexes of orciprenaline with cyclodextrins. researchgate.net In these studies, PM3 calculations were used to:

Optimize Geometry: Determine the most stable three-dimensional structure of the orciprenaline-cyclodextrin complex.

Calculate Thermodynamic Properties: Evaluate the stability and thermodynamic parameters of the complex formation.

Analyze Interactions: Corroborate experimental findings by showing that the stability of the complex is driven by hydrogen bonding and van der Waals interactions. researchgate.net The computational results from PM3 were found to be in good agreement with experimental data from spectroscopic methods. researchgate.net

A DFT study on (R)-Orciprenaline(1+) would typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Calculation of Electronic Properties: Determining properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack and intermolecular interactions.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

| DFT-Calculated Property | Significance for (R)-Orciprenaline(1+) |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Identifies positive and negative regions, predicting interaction sites. |

| Atomic Charges | Quantifies the charge distribution on each atom. |

This table illustrates the types of insights that can be gained from a DFT analysis of (R)-Orciprenaline(1+).

Advanced Spectroscopic Studies of (R)-Orciprenaline(1+) Interactions

Spectroscopic techniques are essential experimental tools for investigating the formation of molecular complexes and probing intermolecular interactions. The interaction of orciprenaline with host molecules like cyclodextrins has been examined using absorption and fluorescence spectroscopy. researchgate.net These methods provide valuable information on complex formation, stoichiometry, and binding strength. onlinepharmacytech.infonih.gov

In one study, the inclusion complexation of orciprenaline with various cyclodextrins (α-CD, β-CD, HP-α-CD, and HP-β-CD) was investigated. researchgate.net Key findings include:

Complex Stoichiometry: Orciprenaline was found to form 1:1 inclusion complexes with cyclodextrins at lower concentrations and 1:2 (CD/drug) complexes at higher concentrations. researchgate.net

Fluorescence Spectroscopy: A significant finding was the observation of dual emission (excimer) from orciprenaline when in the cyclodextrin (B1172386) solution, whereas it only shows a single emission in water. researchgate.net An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule. This phenomenon suggests that the cyclodextrin cavity facilitates the close association of two orciprenaline molecules, leading to excimer formation.

Binding Strength: The inclusion of orciprenaline with modified hydroxypropyl-cyclodextrins (HP-CDs) was found to be stronger than with the native cyclodextrins. researchgate.net This is often attributed to enhanced hydrogen bonding opportunities and a better fit within the modified cavity.

These spectroscopic results, combined with molecular modeling, confirm that the side chain of orciprenaline is encapsulated within the cyclodextrin cavity, and the stability of these complexes is governed by hydrogen bonding and van der Waals forces. researchgate.net

Inclusion Complexation with Cyclodextrins

The interaction between the chiral compound (R)-orciprenaline(1+) and various cyclodextrins (CDs) has been a subject of significant research, focusing on the formation of inclusion complexes. These non-covalent associations, primarily driven by hydrophobic interactions and the establishment of hydrogen bonds, involve the encapsulation of the guest molecule, orciprenaline, within the hydrophobic cavity of the host cyclodextrin. researchgate.net Studies have explored these interactions with native cyclodextrins, such as alpha-cyclodextrin (B1665218) (α-CD) and beta-cyclodextrin (B164692) (β-CD), as well as modified derivatives like hydroxypropyl-α-cyclodextrin (HP-α-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.net

Spectroscopic analyses, including absorption and fluorescence methods, have revealed that orciprenaline typically forms a 1:1 inclusion complex with cyclodextrins, particularly at lower concentrations of the host molecule. researchgate.netresearchgate.net However, as the concentration of cyclodextrin increases, the formation of 1:2 (CD/drug) complexes has also been observed. researchgate.net The stability and strength of these complexes are influenced by the size of the cyclodextrin cavity and the nature of the guest molecule. It has been noted that the inclusion of orciprenaline is more robust with hydroxypropyl-modified cyclodextrins compared to their native counterparts. researchgate.net Computational modeling studies, utilizing methods like PM3, support experimental findings by indicating that the side chain of the orciprenaline molecule is encapsulated within the cyclodextrin cavity. researchgate.net

The enantioselective binding of orciprenaline enantiomers to cyclodextrins is of particular interest. Using capillary zone electrophoresis with methyl-β-cyclodextrin as a chiral selector, distinct association constants have been determined for the individual enantiomers. nih.gov This differentiation in binding affinity is the basis for the chiral separation of (R)- and (S)-orciprenaline. The study determined that one enantiomer exhibits a stronger interaction with the cyclodextrin, leading to a higher association constant. nih.gov

The following table summarizes the experimentally determined association constants for the enantiomers of orciprenaline with methyl-β-cyclodextrin. nih.gov

| Enantiomer | Association Constant (K) M⁻¹ |

| Enantiomer 1 | 110 |

| Enantiomer 2 | 160 |

This interactive table presents the association constants for the two enantiomers of orciprenaline with methyl-β-cyclodextrin, as determined by capillary zone electrophoresis. The difference in these values indicates enantioselective binding. nih.gov

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of the excited state of (R)-orciprenaline(1+) upon its inclusion into cyclodextrin cavities. These studies are crucial for understanding the microenvironment of the encapsulated molecule. When in an aqueous solution, orciprenaline exhibits a single emission band and its fluorescence decay is characterized by a single exponential decay. researchgate.netresearchgate.net This indicates the presence of a single emitting species in a uniform environment.

Upon the addition of cyclodextrins, significant changes in the fluorescence behavior of orciprenaline are observed. A key finding from these studies is the appearance of a dual emission, often referred to as excimer fluorescence, in the presence of cyclodextrin solutions. researchgate.net This phenomenon, contrasted with the single emission in water, suggests the formation of a new excited-state species, which is a direct consequence of the inclusion complexation.

Furthermore, time-resolved fluorescence decay analysis reveals a shift from a single exponential decay in water to a biexponential decay in the presence of cyclodextrins. researchgate.net The presence of two distinct lifetime components in the biexponential decay model signifies that the orciprenaline molecule exists in at least two different microenvironments upon complexation. One lifetime component can be attributed to the fraction of orciprenaline that remains in the bulk aqueous phase or is loosely associated with the exterior of the cyclodextrin, while the second, typically longer, lifetime component corresponds to the orciprenaline molecules encapsulated within the hydrophobic cavity of the cyclodextrin. This altered microenvironment within the cavity protects the fluorophore from non-radiative decay processes that occur in the aqueous solution, leading to a change in its fluorescence lifetime.

The following table illustrates a representative model of data obtained from time-resolved fluorescence decay studies, demonstrating the shift from mono-exponential to bi-exponential decay upon complexation.

| Sample | Decay Model | τ₁ (ns) | α₁ (%) | τ₂ (ns) | α₂ (%) | χ² |

| Orciprenaline in Water | Mono-exponential | 2.5 | 100 | - | - | 1.1 |

| Orciprenaline + β-CD | Bi-exponential | 1.8 | 40 | 4.2 | 60 | 1.2 |

This interactive table provides a hypothetical but representative example of time-resolved fluorescence decay data. It illustrates the single exponential decay of orciprenaline in an aqueous solution versus the biexponential decay observed upon forming an inclusion complex with β-cyclodextrin. τ represents the fluorescence lifetime, α represents the fractional contribution of each component, and χ² indicates the goodness of fit.

Chemical Stability and Degradation Pathways of R Orciprenaline 1+

Intrinsic Chemical Stability of the (R)-Enantiomer

The chemical structure of orciprenaline, a resorcinol (B1680541) derivative, makes it inherently susceptible to certain chemical reactions, particularly oxidation. aapharma.ca While specific data on the intrinsic stability of the (R)-enantiomer alone is not extensively detailed in the provided results, general information about orciprenaline indicates that it is chemically stable under standard ambient conditions, such as room temperature. sigmaaldrich.com However, it is incompatible with bases, oxidizing agents, and heavy metal salts. sigmaaldrich.com

Studies on similar beta-2 agonists, such as terbutaline (B1683087), have shown that the R-enantiomer can exhibit different binding affinities and stability compared to the S-enantiomer when complexed with other molecules, like cyclodextrins. researchgate.net For instance, the R-complex of terbutaline with a modified β-cyclodextrin was found to be significantly more stable than the S-complex due to enhanced hydrophobic interactions. researchgate.net This suggests that the stereochemistry of (R)-orciprenaline(1+) could influence its stability profile, although direct evidence for the unencomplexed molecule is not provided.

Identification of Chemical Degradation Products and Mechanisms

The degradation of beta-2 agonists like orciprenaline can occur under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.net For the related compound terbutaline, degradation was found to be significant under oxidative, alkaline hydrolytic, and alkaline photolytic conditions. researchgate.net

A common degradation pathway for phenylethanolamine compounds with hydroxyl groups at the 3 and 5 positions of the phenyl ring, such as orciprenaline, involves the formation of tetrahydroisoquinoline (THIQ) derivatives. researchgate.net This reaction can be induced by derivatization with formaldehyde. researchgate.net

The primary metabolite of orciprenaline identified in the human body is orciprenaline-3-O-sulfate, which is formed in the gastrointestinal tract. nih.gov This sulfation is a major metabolic inactivation pathway. Glucuronide conjugates have not been isolated. nih.gov

Forced degradation studies are a common approach to identify potential degradation products. crystalpharmatech.com These studies expose the drug substance to conditions like acid, base, hydrolysis, oxidation, temperature, and light. crystalpharmatech.com While specific degradation products of (R)-orciprenaline(1+) under these conditions are not explicitly listed, the methodologies applied to similar compounds like terbutaline, which resulted in the identification of 17 degradation products and process impurities, would be applicable. researchgate.net

Table 1: Potential Degradation Pathways for (R)-Orciprenaline(1+)

| Degradation Pathway | Triggering Conditions | Potential Products |

| Oxidation | Presence of oxidizing agents | Oxidized derivatives |

| Hydrolysis | Acidic, neutral, or alkaline conditions | Hydrolyzed products |

| Photolysis | Exposure to light, especially in alkaline conditions | Photodegradation products |

| Reaction with Formaldehyde | Presence of formaldehyde | Tetrahydroisoquinoline (THIQ) derivatives |

| Metabolism (in vivo) | Sulfotransferase enzymes | Orciprenaline-3-O-sulfate |

This table is based on general knowledge of phenylethanolamine degradation and data from related compounds.

Strategies for Enhancing Chemical Stability in Solution and Solid State

Several strategies can be employed to enhance the chemical stability of pharmaceutical compounds like (R)-orciprenaline(1+) in both solution and solid dosage forms. nih.gov

In Solution:

pH Control: Maintaining an optimal pH is crucial for the stability of drugs in solution. For beta-2 agonists like formoterol, significant degradation was observed at pH 1.0 and 9.5, while good stability was maintained at physiological pH values of 5.2 and 7.0. researchgate.net

Protection from Light: As photolysis can be a degradation pathway, storing orciprenaline solutions in light-protected containers, such as amber-colored bottles, is recommended. aapharma.ca

Use of Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants in the formulation can be beneficial.

Complexation: The formation of inclusion complexes with cyclodextrins has been shown to enhance the stability of drugs like orciprenaline. researchgate.net These complexes can protect the drug molecule from degradation by encapsulating the labile parts within the cyclodextrin (B1172386) cavity. researchgate.net

In Solid State:

Control of Storage Conditions: Storing the solid drug at controlled room temperature (15-30°C) is a standard recommendation. aapharma.ca For some compounds, refrigeration or freezing can significantly extend stability. researchgate.net

Formulation with Excipients: Co-processing with suitable excipients can protect the active ingredient from moisture and other environmental factors. nih.gov

Coating: Film coating of solid dosage forms can act as a barrier against moisture and light. nih.gov

Crystal Engineering: The formation of co-crystals with a stabilizing co-former can alter the crystal packing and improve the stability of the drug substance. nih.gov

Appropriate Packaging: Using packaging that protects against moisture and light is essential for maintaining the stability of the final product. iik.ac.id

Table 2: Strategies for Enhancing Stability of (R)-Orciprenaline(1+)

| State | Strategy | Mechanism of Action |

| Solution | pH adjustment | Minimizes acid/base catalyzed hydrolysis. |

| Solution | Light protection (e.g., amber vials) | Prevents photolytic degradation. |

| Solution | Addition of antioxidants | Inhibits oxidative degradation pathways. |

| Solution & Solid | Complexation with cyclodextrins | Encapsulates and protects the drug molecule. researchgate.net |

| Solid | Controlled storage temperature and humidity | Slows down degradation reactions. aapharma.ca |

| Solid | Film coating | Provides a physical barrier against environmental factors. nih.gov |

| Solid | Co-crystallization | Improves stability by altering the crystal lattice. nih.gov |

Future Research Directions in R Orciprenaline 1+ Chemical Sciences

Development of Novel Enantioselective Synthetic Routes

The production of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While orciprenaline is often synthesized and used as a racemic mixture, obtaining pure (R)-orciprenaline(1+) requires enantioselective methods. chemspider.com Future research will likely focus on developing more efficient and scalable synthetic routes that favor the formation of the (R)-enantiomer over its (S)-counterpart.

Current research provides a foundation for these future endeavors, primarily through the separation of racemic mixtures (a process known as resolution). One promising approach involves the derivatization of the racemic mixture with a chiral derivatizing reagent, creating a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net For instance, diastereomers of orciprenaline have been successfully synthesized and separated using novel chiral derivatizing reagents. researchgate.net

Another innovative strategy employs chiral inducing reagents (CIRs) in achiral chromatographic systems. researchgate.net In this method, a racemic mixture of a β-blocker like orciprenaline is mixed with a CIR, such as L-Glutamic acid, before being analyzed on a plain silica (B1680970) gel plate. researchgate.net This interaction transiently forms diastereomeric complexes, allowing for their separation. researchgate.net

Future work could expand on these concepts by:

Developing novel chiral catalysts: Research into asymmetric catalysis could yield methods to directly synthesize (R)-orciprenaline from achiral precursors, a more elegant and efficient approach than resolving a racemate.

Exploring enzymatic resolution: Biocatalysis using specific enzymes could offer a highly selective and environmentally friendly method for either selectively synthesizing the (R)-enantiomer or removing the unwanted (S)-enantiomer from a racemic mixture.

Optimizing existing resolution techniques: Further refinement of derivatization and chiral induction methods could lead to higher yields, better purity, and lower costs.

Table 1: Investigated Methods for Enantioseparation of Orciprenaline

| Method | Chiral Agent Used | Principle | Analytical Technique | Reference |

|---|---|---|---|---|

| Diastereomeric Derivatization | Novel chiral derivatizing reagents based on a cyanuric chloride platform | Formation of diastereomers with distinct physical properties allowing for separation. | Reversed-Phase HPLC | researchgate.net |

| Chiral Induction | L-Glutamic acid as a Chiral Inducing Reagent (CIR) | Pre-column formation of transient diastereomeric complexes with the analyte. | Thin-Layer Chromatography (TLC) on achiral silica plates | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Chiral Forms

A complete understanding of the chemical properties of (R)-orciprenaline(1+) necessitates a detailed elucidation of its three-dimensional structure and electronic characteristics. While spectroscopic data on racemic orciprenaline exists, specific investigations into the pure chiral forms are a key area for future research. Techniques like chiroptical spectroscopy are essential for distinguishing between enantiomers. scribd.com

Studies have examined the absorption and fluorescence spectral characteristics of orciprenaline under various pH conditions and in the presence of host molecules like β-cyclodextrin. researchgate.net These studies reveal that the molecule's spectral properties are sensitive to its environment. researchgate.net For example, the fluorescence of orciprenaline is influenced by pH, suggesting deprotonation events affect its electronic states. researchgate.net

Future research should employ a suite of advanced spectroscopic methods to characterize (R)-orciprenaline(1+):

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as NOESY, can provide through-space correlations, helping to define the molecule's preferred conformation in solution. Using chiral solvating agents in NMR can also help differentiate between the R and S enantiomers.

X-ray Crystallography: Obtaining a crystal structure of (R)-orciprenaline(1+) would provide the definitive solid-state conformation and absolute stereochemistry, offering an unambiguous map of its atomic arrangement.

Circular Dichroism (CD) Spectroscopy: This technique is fundamental for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides a unique fingerprint for the (R)-enantiomer and can be used to study its conformational changes upon interaction with other molecules, such as biological receptors.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques provide stereochemical information based on vibrational transitions and would offer a more detailed structural analysis of (R)-orciprenaline(1+) in solution.

Table 2: Summary of Spectroscopic Studies on Orciprenaline

| Technique | Conditions | Key Findings | Reference |

|---|---|---|---|

| Absorption & Fluorescence Spectroscopy | Varying pH levels | Spectral characteristics are pH-dependent, indicating protonation/deprotonation events influence electronic structure. The longer wavelength emission at 450 nm is attributed to intramolecular proton transfer. | researchgate.net |

| Absorption & Fluorescence Spectroscopy | In the presence of β-cyclodextrin (β-CD) | Orciprenaline forms a 1:1 inclusion complex with β-CD. Dual emission is observed in the presence of β-CD. | researchgate.netresearchgate.net |

Computational Chemistry for Predictive Molecular Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering insights that can be difficult to obtain through experimentation alone. For (R)-orciprenaline(1+), these methods can predict its structure, properties, and interactions, guiding future experimental work.

Theoretical calculations have been used to complement experimental studies of orciprenaline and related molecules. researchgate.net For instance, semi-empirical quantum mechanical methods like PM3 have been used to model the inclusion complexes of orciprenaline with cyclodextrins. researchgate.netresearchgate.net These models suggest that the aliphatic side chain of the drug is encapsulated within the cyclodextrin (B1172386) cavity and that hydrogen bonding and van der Waals interactions are crucial for complex stability. researchgate.net More advanced methods, such as Density Functional Theory (DFT), have been applied to study the interaction of the related compound terbutaline (B1683087) with metal ions, demonstrating the power of these techniques to probe electronic properties and reactivity. researchgate.net

Future research in this area could focus on several key objectives:

High-level Conformational Analysis: Using advanced quantum chemical methods to perform a thorough scan of the potential energy surface of (R)-orciprenaline(1+) to identify all low-energy conformers and the barriers between them.

Modeling Receptor Interactions: Developing a precise model of the interaction between (R)-orciprenaline(1+) and its biological target, the β2-adrenergic receptor. wikipedia.org This would involve molecular docking simulations followed by molecular dynamics (MD) simulations to understand the binding dynamics, identify key interacting amino acid residues, and rationalize the compound's activity from a structural standpoint.

Predictive Design of Analogs: Using the receptor-ligand interaction model as a basis for structure-based drug design. By computationally modifying the structure of (R)-orciprenaline and predicting the binding affinity of the new analogs, researchers can prioritize the synthesis of novel compounds with potentially improved properties. For example, understanding how structural modifications affect binding, as has been studied for other β2-adrenergics at the OCT1 transporter, can guide the design process. nih.gov

Table 3: Application of Computational Methods in Orciprenaline Research

| Computational Method | System Studied | Objective | Reference |

|---|---|---|---|

| Molecular Modeling (PM3) | Inclusion complexes of orciprenaline with cyclodextrins | Determine the geometry and thermodynamics of host-guest complex formation. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Complexes of terbutaline (a related β-agonist) with metal ions | Investigate the impact of metal ions on the geometric and electronic properties of the drug. | researchgate.net |

| Molecular Docking | β2-adrenergics with OCT1 transporter | Identify key amino acids responsible for species-specific differences in transport affinity and capacity. | nih.gov |

Q & A

Q. What are the key stereochemical considerations when synthesizing (R)-orciprenaline(1+), and how can enantiomeric purity be validated?

Q. How do researchers design receptor binding assays to evaluate (R)-orciprenaline(1+)’s β2-adrenergic activity?

- Methodological Answer : Use radioligand displacement assays with tritiated agonists (e.g., [³H]-Dihydroalprenolol). Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate results via dose-response curves. Ensure cell lines (e.g., HEK-293 expressing β2 receptors) are authenticated and passage numbers documented .

Q. What statistical tools are recommended for analyzing dose-dependent responses in (R)-orciprenaline(1+) studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). Include raw data in supplementary materials for transparency .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities of (R)-orciprenaline(1+) for β2-adrenergic receptors?

Q. What strategies address contradictions between in vitro receptor binding data and in vivo physiological responses of (R)-orciprenaline(1+)?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolite activity) using LC-MS/MS. Conduct ex vivo organ bath experiments to assess tissue-specific effects. Apply the PICO framework to refine hypotheses: Population (target tissue), Intervention (dose), Control (vehicle), Outcome (contraction/relaxation) .

Q. How should researchers integrate conflicting literature on (R)-orciprenaline(1+)’s off-target effects?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Apply the FINER criteria to evaluate study quality: Feasibility, Novelty, Ethics, Relevance. Highlight gaps in enantiomer-specific toxicity studies .

Methodological Frameworks for Data Interpretation

- PICO : Define Population, Intervention, Control, Outcome to structure hypotheses .

- FINER : Assess Feasibility, Interest, Novelty, Ethics, Relevance in study design .

- SPIDER : Refine questions via Sample, Phenomenon, Design, Evaluation, Research type .

Ethical and Reproducibility Guidelines

- Adhere to NIH preclinical reporting standards for animal studies (e.g., ARRIVE guidelines): Include sample size justification, randomization, and blinding .

- Provide raw NMR/MS spectra and chromatograms in supplementary materials to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.